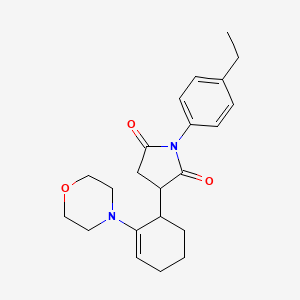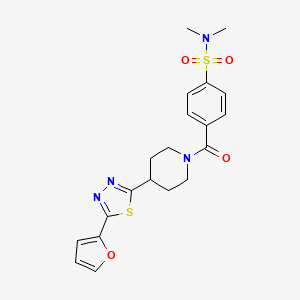
4-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains several functional groups including a furan ring, a thiadiazole ring, a piperidine ring, and a benzenesulfonamide group. These functional groups suggest that the compound might have interesting chemical and biological properties.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis pathway would depend on the starting materials and the specific reactions used. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound, as indicated by its name, is quite complex. It contains several cyclic structures (furan, thiadiazole, and piperidine rings) and a variety of functional groups. These structural features could influence its physical and chemical properties, as well as its potential biological activity.Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the furan ring is aromatic and relatively stable, but can undergo electrophilic substitution. The thiadiazole ring might be susceptible to reactions with nucleophiles or bases. The piperidine ring could potentially undergo reactions at the nitrogen atom, such as alkylation or acylation.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would depend on the balance of polar and nonpolar groups. Its melting and boiling points would be influenced by the strength of intermolecular forces.Aplicaciones Científicas De Investigación
Potential Applications in Medicinal Chemistry
Research indicates that compounds with structures incorporating elements like furan-2-yl, thiadiazol, piperidine, and sulfonamide moieties have been explored for various medicinal applications. For instance, sulfonamides incorporating aroylhydrazone, piperidinyl, and similar moieties have been investigated as inhibitors of carbonic anhydrases, which are relevant for exploring therapeutic avenues in conditions like glaucoma, epilepsy, and cancer (Alafeefy et al., 2015).
Photodynamic Therapy Applications
Compounds featuring furan and thiadiazol units have shown promise in photodynamic therapy (PDT) for cancer treatment. The synthesis and characterization of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups containing Schiff base have been reported. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and are considered potent Type II photosensitizers for PDT in cancer treatment (Pişkin et al., 2020).
Antimicrobial and Antiprotozoal Activities
Synthetic efforts have led to compounds with piperidine and furan moieties that displayed significant antimicrobial activities. For example, a study focused on the synthesis and antimicrobial activities of azole derivatives starting from furan-2-carbohydrazide, revealing that certain synthesized compounds were active against tested microorganisms (Başoğlu et al., 2013). Additionally, dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines have been synthesized and shown strong DNA affinities, suggesting their potential as antiprotozoal agents (Ismail et al., 2004).
Safety And Hazards
Without specific toxicity data, it’s difficult to assess the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it.
Direcciones Futuras
Future research on this compound could involve studying its synthesis, properties, and potential applications. It might be of interest in fields such as medicinal chemistry, materials science, or chemical biology.
Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific experimental data and studies would be needed. If you have access to such information, I would be happy to help interpret it.
Propiedades
IUPAC Name |
4-[4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-1-carbonyl]-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4S2/c1-23(2)30(26,27)16-7-5-15(6-8-16)20(25)24-11-9-14(10-12-24)18-21-22-19(29-18)17-4-3-13-28-17/h3-8,13-14H,9-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POPFDRZVGPIWNQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCC(CC2)C3=NN=C(S3)C4=CC=CO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

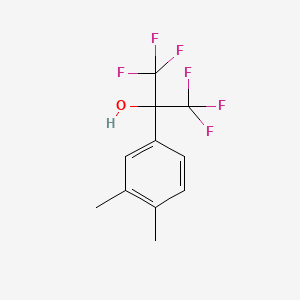
![4-(2-chlorobenzyl)-1-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2375696.png)
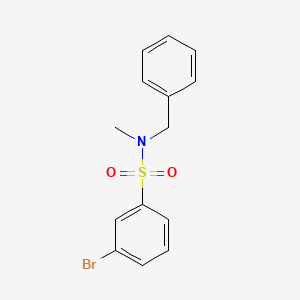
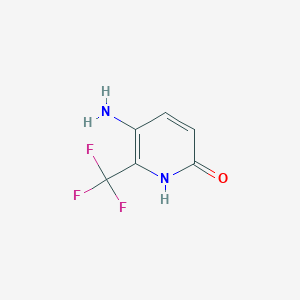
![4-fluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2375700.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-4-(N-ethyl-N-phenylsulfamoyl)benzamide hydrochloride](/img/structure/B2375703.png)
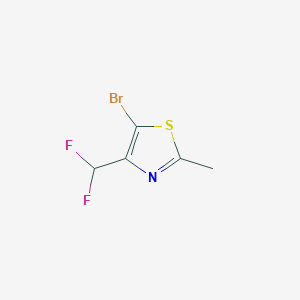
![N-[1-[4-(Trifluoromethyl)pyridin-2-yl]azetidin-3-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2375710.png)
![5H-indeno[1,2-d]pyrimidine](/img/structure/B2375711.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2375712.png)
![N-(3-chloro-2-methylphenyl)-2-{[5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2375713.png)
![N-[2-(1-Hydroxycyclopentyl)-2-methylpropyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2375716.png)
![2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2375717.png)
